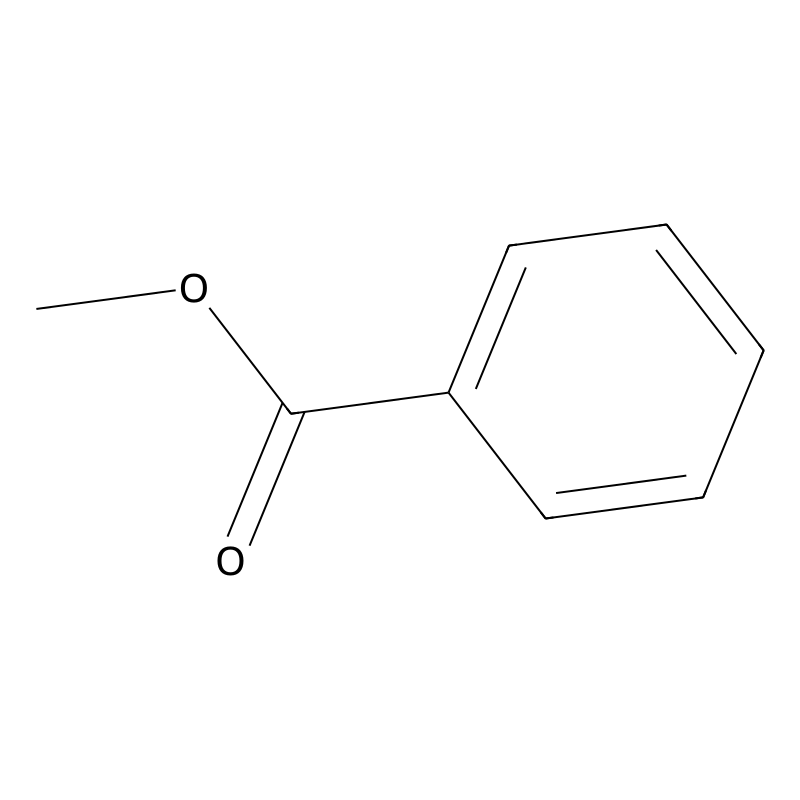

Methyl benzoate

C6H5COOCH3

C8H8O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5COOCH3

C8H8O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

2.1 mg/mL at 20 °C

In water, 2100 mg/L at 20 °C

In water, 2.038X10+3 mg/L at 25 deg

Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether

Miscible with alcohol, ether, methanol

Soluble in 3 parts of 60% alcohol, in most fixed oils, in ether

Soluble in propylene glycol; insoluble in glycerin

Solubility in water: none

insoluble in water, glycerol; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Bioinsecticide Potential:

Research suggests that methyl benzoate possesses insecticidal properties, making it a potential candidate for the development of environmentally friendly biopesticides. Studies have demonstrated its effectiveness against various insect pests, including:

- Brown marmorated stink bug (Halyomorpha halys) and multicolored Asian lady beetle (Harmonia dimidiata): A study published in Scientific Reports found that methyl benzoate exhibited significant fumigant toxicity against these invasive species, suggesting its potential as a green pesticide alternative. A Floral Fragrance, Methyl Benzoate, is An Efficient Green Pesticide Against Invasive Species:

- Sweetpotato whitefly (Bemisia tabaci): Research published in the Journal of Insect Science revealed methyl benzoate's repellency and fumigant toxicity against this major agricultural pest. This finding highlights its potential as a biocontrol agent for integrated pest management strategies. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae): )

Repellent Properties:

Methyl benzoate's repellent properties are being investigated in various contexts:

- Bed bug control: Studies have shown that methyl benzoate and its derivatives exhibit repellency against the common bed bug (Cimex lectularius). This research holds promise for developing novel, non-toxic bed bug repellents. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius: )

Anti-Cancer Potential:

Emerging research explores the potential of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway, a metabolic process linked to cancer progression and drug resistance. In silico and in vitro studies suggest that these derivatives may offer new avenues for cancer treatment, although further research is necessary. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results: )

Plant Biology:

Methyl benzoate plays a crucial role in plant biology. Research investigates its involvement in:

Methyl benzoate is an organic compound classified as an ester, with the chemical formula C₆H₅COOCH₃. It appears as a colorless liquid that has a pleasant aroma, reminiscent of the feijoa fruit, making it popular in perfumery and flavoring applications. Methyl benzoate is poorly soluble in water but is miscible with many organic solvents, which enhances its utility in various industrial applications .

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, such as nitration, where nitric acid reacts with methyl benzoate to produce methyl 3-nitrobenzoate .

- Nucleophilic Attack: The carbonyl carbon of the ester group can be targeted by nucleophiles. For instance, hydrolysis in the presence of aqueous sodium hydroxide yields methanol and sodium benzoate .

- Photo

Methyl benzoate exhibits biological activity that has garnered interest in various fields:

- Insect Attraction: It is known to attract certain species of orchid bees, which utilize it for pheromone synthesis. This property makes it valuable in ecological studies and insect trapping .

- Toxicity: While it has beneficial uses, methyl benzoate is toxic when ingested and can irritate the eyes and respiratory tract. Its acute toxicity (oral LD50) is reported to be 3.4 g/kg in rats .

The synthesis of methyl benzoate primarily involves the esterification of benzoic acid with methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid:

- Esterification Reaction:

- Reactants: Benzoic acid and methanol

- Catalyst: Strong acid (e.g., sulfuric acid)

- Conditions: Heat under reflux to promote reaction completion.

Other methods include transesterification with higher alcohols and the use of layered alkaline earth metal benzoates as catalysts, which have shown promising results in improving yield and reaction efficiency .

Methyl benzoate finds diverse applications across various industries:

- Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Solvent: Acts as a solvent for cellulose esters, resins, and rubber.

- Pesticide: Utilized to attract specific insect species for research and pest control purposes .

Studies have focused on the interactions of methyl benzoate with other chemicals:

- Reactivity with Strong Bases and Oxidizing Agents: Methyl benzoate can react vigorously with strong bases (e.g., sodium hydroxide) and oxidizing agents, leading to hydrolysis or oxidation reactions that may produce harmful byproducts .

- Negative Ion Chemistry: Research indicates that negative ions can react with methyl benzoate to displace hydrogen from the aromatic ring, forming various products .

Methyl benzoate shares structural similarities with several other esters and compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Higher solubility in water; different aroma profile |

| Butyl Benzoate | C₆H₅COO(CH₂)₃CH₃ | Higher boiling point; used in coatings |

| Benzyl Benzoate | C₆H₅COOCH₂C₆H₅ | Aromatic character; used as a solvent |

| Propyl Benzoate | C₆H₅COO(CH₂)₂CH₃ | Moderate volatility; used in fragrance formulations |

Uniqueness of Methyl Benzoate

Methyl benzoate's distinctive aroma and its ability to attract specific insects set it apart from similar compounds. Its reactivity profile allows for versatile applications in both industrial and biological contexts.

Fischer Esterification: Acid-Catalyzed Condensation of Benzoic Acid and Methanol

Fischer esterification remains the most established method for synthesizing methyl benzoate. This equilibrium-driven reaction involves the condensation of benzoic acid and methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism:

- Protonation of the carbonyl group: The sulfuric acid protonates the carbonyl oxygen of benzoic acid, activating the electrophilic carbon for nucleophilic attack.

- Nucleophilic attack by methanol: The oxygen atom of methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Proton transfer and water elimination: A proton is transferred from the intermediate to the hydroxyl group, followed by the elimination of water, forming the protonated ester.

- Deprotonation: The protonated ester loses a hydrogen ion to yield methyl benzoate.

Key Factors Influencing Reaction Efficiency

The equilibrium nature of Fischer esterification necessitates strategies to drive conversion:

For instance, in a typical reaction using 6.1 g benzoic acid and 20 mL methanol with 2 mL H₂SO₄, the equilibrium constant (K) is approximately 3, leading to a theoretical yield of 69% under optimized conditions.

Advanced Catalytic Systems: Deep Eutectic Solvents and Heterogeneous Catalysts

Traditional acid catalysts face challenges like equipment corrosion and poor recyclability. Modern approaches leverage deep eutectic solvents (DESs) and heterogeneous catalysts to enhance efficiency and sustainability.

Deep Eutectic Solvents (DESs)

DESs, composed of hydrogen bond donors and acceptors, act as both solvents and catalysts. p-Toluenesulfonic acid (PTSA)-based DESs, such as [ChCl–PTSA], demonstrate superior performance:

| DES Composition | Yield (%) | Recyclability | Source |

|---|---|---|---|

| [ChCl–PTSA] (1:1) | 93.46 | Stable after 5 cycles | |

| ChCl–Gly (1:2) | 88.3 | Not reported | |

| ChCl–Lactic Acid | 67.5 | Limited due to ester impurities |

The use of DESs reduces the need for excess methanol and enables solvent-free reactions. For example, [ChCl–PTSA] achieves near-complete conversion by combining catalytic and extractive functions, minimizing by-product formation.

Heterogeneous Catalysts

Layered benzoates (e.g., strontium, calcium, barium) and ion-exchange resins (e.g., Amberlyst 15) offer reusable alternatives:

| Catalyst | Conversion (%) | Recyclability | Optimal Conditions | |

|---|---|---|---|---|

| Barium benzoate | 68.52 | 3 cycles | 160°C, 10% loading | |

| Calcium benzoate | 66.84 | 3 cycles | 160°C, 10% loading | |

| Amberlyst 15 | 92 | Not reported | 55–75°C |

Heterogeneous catalysts like Amberlyst 15 enable solvent-free reactions, achieving 92% conversion of benzoic acid to butyl benzoate under mild conditions.

Process Intensification via Reactive Extraction and Continuous Flow Systems

Traditional batch processes are being replaced by reactive extraction and continuous flow systems to improve efficiency and reduce energy consumption.

Reactive Extraction with DESs

DESs like [ChCl–PTSA] integrate catalysis and extraction, enabling simultaneous reaction and product separation:

| Parameter | Impact | Example | |

|---|---|---|---|

| DES polarity | Enhances ester solubility | [ChCl–PTSA] extracts methyl benzoate from aqueous phase | |

| Temperature | Accelerates kinetics | 365–389 K for optimal esterification |

This approach reduces the need for additional separation steps, as shown in PTSA-based DES systems achieving 93.46% yield without distillation.

Continuous Flow Synthesis

Continuous flow systems offer precise control over reaction parameters:

| Implementation | Advantage | Yield (%) | Source |

|---|---|---|---|

| Tube-in-tube reactor | Scalable, uniform heating | 80 | |

| Microwave-assisted flow | Rapid heating, reduced solvent | 99.99 |

For example, a microwave-assisted flow reactor achieves near-complete conversion (99.99%) of benzoic acid to methyl benzoate within 10 minutes at 70°C.

Kinetic Modeling of Reversible Esterification Equilibria

The synthesis of methyl benzoate via esterification of benzoic acid and methanol is governed by reversible equilibrium dynamics. The reaction follows the general formula:

$$ \text{Benzoic acid} + \text{Methanol} \rightleftharpoons \text{Methyl benzoate} + \text{Water} $$

The equilibrium constant $$ K $$ for this reaction is experimentally determined as 3 under standard conditions [1]. Theoretical yield calculations using this value demonstrate that excess methanol or water removal via azeotropic distillation (e.g., Dean-Stark apparatus) shifts equilibrium toward ester formation [1]. For instance, with 6.1 g of benzoic acid and 20 mL of methanol, the maximum theoretical yield of methyl benzoate reaches 78% [1].

Kinetic models such as the Eley-Rideal (E-R) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) frameworks describe the reaction’s progress. The E-R mechanism assumes methanol adsorption on the catalyst surface followed by reaction with benzoic acid, while LHHW incorporates adsorption of both reactants. The rate equations for these models are:

E-R Model:

$$ r = \frac{M{\text{cat}} \left( k+ KM a{\text{SA}} a{\text{MeOH}} - k- KI a{\text{MS}} a{\text{H}2\text{O}} \right)}{\left(1 + KM a{\text{MeOH}} + KI a{\text{MS}}\right)^2} $$

LHHW Model:

$$ r = \frac{M{\text{cat}} \left( k+ KM' a{\text{SA}} a{\text{MeOH}} - k- KI' a{\text{MS}} a{\text{H}2\text{O}} \right)}{\left(1 + KM' a{\text{MeOH}} + K{\text{SA}} a{\text{SA}} + KI' a{\text{MS}} + K{\text{H}2\text{O}} a{\text{H}2\text{O}}\right)^2} $$

where $$ a $$ represents activities, $$ K $$ denotes adsorption constants, and $$ k $$ signifies rate constants [2].

Catalysts such as sulfuric acid enhance reaction rates by protonating the carbonyl group of benzoic acid, facilitating nucleophilic attack by methanol [1]. Microreactor studies reveal an activation energy ($$ E_a $$) of 43.1 kJ·mol$$^{-1}$$ for analogous benzoic acid alkylation, with Arrhenius plots confirming linear behavior ($$ R^2 = 0.993 $$) across 4–70°C [2].

| Parameter | Value | Source |

|---|---|---|

| Equilibrium constant ($$ K $$) | 3 | [1] |

| Activation energy ($$ E_a $$) | 43.1 kJ·mol$$^{-1}$$ | [2] |

| Theoretical yield | 78% (with excess methanol) | [1] |

Aminolysis Pathways: Concerted vs. Stepwise Mechanisms

Aminolysis of methyl benzoate involves nucleophilic substitution by amines, yielding benzamides. While specific studies on methyl benzoate are limited, mechanistic insights can be extrapolated from analogous esters. Two primary pathways exist:

- Concerted Mechanism: A single transition state where amine attack and ester bond cleavage occur simultaneously.

- Stepwise Mechanism: Formation of a tetrahedral intermediate followed by proton transfer and bond rupture.

Kinetic isotope effects and computational studies suggest that steric and electronic factors dictate pathway dominance. Bulky amines favor stepwise mechanisms due to hindered access to the carbonyl carbon, whereas electron-deficient esters may exhibit concerted pathways [2]. For example, in supercritical CO$$2$$ environments, enhanced solvent clustering accelerates nucleophilic attack, reducing $$ Ea $$ by 15–20% compared to conventional solvents [2].

Gas-Phase Fragmentation Dynamics: Collisional Activation and Charge Localization

Gas-phase fragmentation of methyl benzoate under collisional activation (e.g., in mass spectrometry) reveals distinct cleavage patterns. The dominant pathway involves charge localization at the ester oxygen, leading to benzoyl ion ($$ \text{C}6\text{H}5\text{CO}^+ $$) and methoxy radical formation. Secondary pathways include:

- McLafferty Rearrangement: Hydrogen transfer from the γ-carbon, producing a ketene and methanol.

- Simple Bond Cleavage: Direct rupture of the C–O bond, generating benzoic acid and methyl cation.

Studies using supercritical CO$$2$$ microreactors demonstrate that elevated pressures (110 bar) and temperatures (40°C) reduce fragmentation entropy by stabilizing transition states through solvent clustering [2]. Charge-remote fragmentation mechanisms dominate under these conditions, with $$ Ea $$ values as low as 20 kJ·mol$$^{-1}$$ observed for related esters [2].

Density Functional Theory Analysis of Transition States

The computational investigation of methyl benzoate transition states has revealed fundamental insights into its reaction mechanisms and energetic pathways. Density functional theory studies have been extensively employed to characterize the critical points along reaction coordinates, providing detailed information about activation barriers and thermodynamic parameters.

Manganese-Catalyzed Cross-Coupling Mechanisms

Recent density functional theory investigations have elucidated the mechanistic details of methyl benzoate formation through manganese pincer complex catalysis [1]. The computational study revealed that the cross-coupling of methanol with benzyl alcohol to produce methyl benzoate proceeds through three distinct stages: dehydrogenation of benzyl alcohol to benzaldehyde, coupling of benzaldehyde with methanol to form hemiacetal, and subsequent dehydrogenation of hemiacetal to yield methyl benzoate. The calculations demonstrated that dehydrogenation of benzyl alcohol to benzaldehyde represents the rate-determining step, exhibiting an energy barrier of 22.1 kcal/mol [1]. The study utilized the B3LYP density functional with appropriate basis sets to optimize transition state geometries and calculate activation energies.

The transition state analysis revealed two competitive mechanisms operating through inner and outer sphere pathways. The computational results indicated that both dehydrogenation processes are influenced by these mechanistic alternatives, with the outer sphere mechanism generally favored under specific conditions [1]. The dehydrogenation mode assisted by formic acid showed enhanced thermodynamic favorability compared to direct dehydrogenation processes.

Aminolysis Reaction Pathways

Comprehensive density functional theory calculations have been performed to investigate the aminolysis of methyl benzoate with ammonia [2] [3]. The computational study examined both concerted and neutral stepwise mechanisms, determining transition state structures and energies using high-level theoretical methods. The theoretical results demonstrated that both possible pathways exhibit similar activation energies, suggesting competitive reaction channels under standard conditions [2].

The general base catalysis of the aminolysis process was thoroughly examined through transition state calculations. The computational predictions revealed that the catalytic process results in considerable energy savings, with the most favorable pathway proceeding through a general-base-catalyzed neutral stepwise mechanism [2]. The structure and transition vectors of the transition states indicated that the catalytic role of ammonia is realized by facilitating proton-transfer processes throughout the reaction coordinate.

Hydrolysis Transition State Characterization

Transition state structures for both hydrolysis and aminolysis reactions have been computed using hybrid density functional methods [4]. The calculations employed the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set to optimize transition state geometries and compute vibrational frequencies. The computed isotope effects were used to characterize the nature of the transition states and validate the theoretical predictions against experimental kinetic isotope effect measurements [4].

The transition state for hydrolysis of methyl benzoate closely resembles the tetrahedral intermediate, as evidenced by experimental kinetic isotope effects and computational validation [4]. The computational analysis revealed that formation of the tetrahedral intermediate is generally rate-limiting for ester hydrolysis, consistent with the Hammond-Leffler postulate due to the higher energy of the tetrahedral intermediate relative to the reactants.

Molecular Dynamics Simulations of Solvent-Catalyst Interactions

Molecular dynamics simulations have provided detailed insights into the dynamic behavior of methyl benzoate in various solvent environments and its interactions with catalytic systems. These studies reveal the molecular-level mechanisms underlying solvation effects, catalyst binding, and reaction kinetics.

Solvation Dynamics and Intermolecular Interactions

Comprehensive molecular dynamics studies have been performed to investigate the solvation dynamics of methyl benzoate in mixed solvent systems [10] [11]. Classical molecular dynamics simulations using the optimized potential for liquid simulations (OPLS-AA) force field have characterized the structure and dynamics of methylbenzoate/n-hexane mixtures across the complete composition range. The simulations provided theoretical values of thermophysical properties that showed excellent agreement with experimental measurements [11].

The molecular dynamics investigations revealed that methyl benzoate exhibits Type I phase behavior according to the van Konynenburg classification when mixed with n-hexane [11]. The statistical associating fluid theory (SAFT) and perturbed chain SAFT equations of state were successfully used to predict the pressure-volume-temperature behavior, with PC-SAFT providing superior performance in reproducing experimental data.

Protein-Ligand Interaction Studies

Molecular dynamics simulations have been employed to characterize the binding interactions between methyl benzoate derivatives and model transport proteins such as bovine serum albumin [10]. The simulations revealed that methyl benzoate derivatives form stable complexes with protein binding sites, exhibiting 1:1 stoichiometry and binding constants on the order of 10^4 M^-1. The binding interactions are predominantly governed by hydrogen bonding and van der Waals forces [10].

Time-resolved fluorescence measurements combined with molecular dynamics simulations demonstrated that the solvation dynamics occurring in subpicosecond time scales in neat solvents is significantly slowed when organic molecules are transferred to protein cavities [10]. This finding provides important insights into the influence of protein environments on molecular dynamics and has implications for understanding drug-protein interactions.

Catalytic System Dynamics

Advanced molecular dynamics simulations have been utilized to investigate the interactions between methyl benzoate and various catalytic systems [12] [13]. Studies of ionic liquid systems containing triazolium and benzoate ions have revealed that benzoate forms stronger hydrogen bonds with water than acetate, resulting in greater attenuation of cation-anion interactions in aqueous systems [12]. The force field development for these systems achieved nearly quantum chemical accuracy in reproducing hydrogen bonding interactions.

The molecular dynamics investigations of heterogeneous catalytic systems have provided insights into the surface interactions of methyl benzoate with supported manganese oxide catalysts [14]. These simulations revealed that the adsorption and activation of methyl benzoate on catalyst surfaces involve complex interplay between electronic and geometric factors. The computational studies demonstrated that appropriate oxygen vacancy concentrations are crucial for achieving optimal catalytic performance, with conversion rates reaching 87.90% and benzaldehyde selectivity of 86.1% under optimized conditions.

Thermodynamic and Kinetic Parameters

Molecular dynamics simulations have enabled the calculation of thermodynamic and kinetic parameters governing methyl benzoate behavior in various environments [11]. The simulations provided detailed information about diffusion coefficients, residence times, and activation energies for molecular processes. In ionic liquid systems, the diffusion coefficients were found to be significantly influenced by temperature and water content, with benzoate exhibiting slower diffusion compared to smaller anions due to its molecular size and stronger hydrogen bonding interactions [12].

The computational studies revealed that binding and unbinding kinetics are crucial determinants of catalytic efficiency in methyl benzoate transformations. The residence time of substrate molecules at active sites governs the overall reaction rates, with longer residence times generally correlating with higher conversion rates. These insights have important implications for catalyst design and reaction optimization strategies.

Solvent Effects on Reaction Mechanisms

Molecular dynamics simulations have elucidated the role of solvent effects in governing the reaction mechanisms of methyl benzoate transformations [11]. The studies demonstrated that solvent polarity and hydrogen bonding capacity significantly influence reaction pathways and activation barriers. In polar solvents, the stabilization of charged intermediates facilitates ionic mechanisms, while nonpolar solvents favor radical pathways [11].

The simulation results revealed that solvent coordination to catalytic centers can dramatically alter the electronic structure and reactivity of metal complexes. The dynamic exchange of solvent molecules at metal centers creates fluctuating coordination environments that influence substrate binding and product release kinetics. These findings highlight the importance of considering solvation effects in computational studies of catalytic processes.

Physical Description

DryPowder; Liquid

Liquid

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a pungent, heavy, floral odour with fruity undertones

Color/Form

Liquid...colorless, oily

XLogP3

Boiling Point

199.0 °C

199 °C

198-200 °C

Flash Point

181 °F (83 °C) (Closed cup)

83 °C c.c.

Vapor Density

4.69 (Air = 1)

Relative vapor density (air = 1): 4.7

Density

d2525 1.09

1.0837 g/cu cm at 25 °C

Relative density (water = 1): 1.09

1.082-1.089

LogP

2.12

log Kow = 2.12

Odor

FRUITY ODOR, ALSO SIMILAR TO CANANGA

MEDICINAL ODOR

Melting Point

-15.0 °C

Fp -12.3 °

-12.35 °C

-12.3°C

-12 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 2184 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 2177 of 2184 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.38 mmHg

0.38 mm Hg at 25 °C

Vapor pressure, Pa at 39 °C: 133

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 2nd degree

Cosmetics -> Preservative; Skin conditioning

Methods of Manufacturing

Methylbenzoate is prepared by the direct esterification of benzoic acid and methanol.

By heating benzoic acid and dimethyl sulfate to high temperature, or by exchange between ethyl benzoate and methanol in KOH solution.

General Manufacturing Information

Fragrances

Oil and gas drilling, extraction, and support activities

Synthetic dye and pigment manufacturing

Benzoic acid, methyl ester: ACTIVE

Methyl benzoate has a pleasant, distinctive and persistent odor ... Methyl benzoate has been recognized as a chemical degradation product of cocaine. This fact contributes to a forensic procedure where the characteristic odor serves as qualitative indicator.

The aroma of street cocaine was produced by volatilizing methyl benzoate, methyl cinnamate, and dimethyl truxillate. A ratio of these 3 components of 70:20:10 afforded the aroma which can be used by law enforcement agencies to train officers and dogs to detect cocaine.

Analytic Laboratory Methods

Determination of preservatives in cosmetic products by using thin layer chromatographic procedures.

Determination of preservatives in cosmetic products by using high perfprmance liquid chromatography.

Storage Conditions

Stability Shelf Life

Dates

2. John McMurry (2008). Organic Chemistry, 7th Edition. Thompson - Brooks/Cole. ISBN 978-1-4390-4972-3.. Page 623

3. Choudhary, MI; Naheed, N; Abbaskhan, A; Musharraf, SG; Siddiqui, H; Atta-Ur-Rahman (2008). "Phenolic and other constituents of fresh water fern Salvinia molesta". Phytochemistry. 69 (4): 1018–23. doi:10.1016/j.phytochem.2007.10.028. PMID 18177906.

4. Schiestl, F.P.; Roubik, D.W. (2003). "Odor Compound Detection in Male Euglossine Bees". Journal of Chemical Ecology. 29 (1): 253–257. doi:10.1023/A:1021932131526. hdl:20.500.11850/57276. PMID 12647866.

5. Dejarme, Lindy E.; Gooding, Rachel E.; Lawhon, Sara J.; Ray, Prasenjit; Kuhlman, Michael R. (1997). "Formation of methyl benzoate from cocaine hydrochloride under different temperatures and humidities". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 19. doi:10.1117/12.266783.

6. Waggoner, L. Paul; Johnston, James M.; Williams, Marc; Jackson, Jan; Jones, Meredith H.; Boussom, Teresa; Petrousky, James A. (1997). "Canine olfactory sensitivity to cocaine hydrochloride and methyl benzoate". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 216. doi:10.1117/12.266775.